4-Acetoxy-4'-pentylbenzophenone

Purity Procurement Specifications

Researchers requiring consistent lipophilicity for mesogen synthesis often encounter variability with generic benzophenone analogs. This compound, with a defined LogP of 4.58, a specific pentyl chain, and a hydrolyzable acetoxy protecting group, ensures reproducible solubility and functionalization. - Enables precise structure-property relationship studies with computed exact mass and a ΔMW of ~16 versus the pentyloxy analog. - Supplied at ≥95% purity to support batch-to-batch consistency in technical-grade liquid crystal and polymer applications.

Molecular Formula C20H22O3
Molecular Weight 310.4 g/mol
CAS No. 890099-76-0
Cat. No. B1292305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetoxy-4'-pentylbenzophenone
CAS890099-76-0
Molecular FormulaC20H22O3
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C
InChIInChI=1S/C20H22O3/c1-3-4-5-6-16-7-9-17(10-8-16)20(22)18-11-13-19(14-12-18)23-15(2)21/h7-14H,3-6H2,1-2H3
InChIKeyKJCHWECQLKIHAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetoxy-4′-pentylbenzophenone: Identity & Procurement


4-Acetoxy-4′-pentylbenzophenone (CAS 890099-76-0) is a benzophenone derivative characterized by a 4-acetoxy group and a 4′-pentyl chain on the aromatic rings [1]. With the molecular formula C20H22O3 and a molecular weight of 310.39 g/mol, it is supplied as a solid with purities typically ranging from 90% to 95% . This compound serves as a synthetic intermediate and functional additive, with applications in liquid crystal research, polymer chemistry, and as a precursor for advanced organic frameworks [1].

Synthetic intermediate for liquid crystal and polymer research
Defined purity tier supports batch-to-batch reproducibility
Acetoxy protective group enables downstream hydroxyl functionalization

4-Acetoxy-4′-pentylbenzophenone: Non-Interchangeability with Analogs


Substitution with a generic benzophenone or a closely related analog (e.g., 4-acetoxybenzophenone or 4-hydroxy-4′-pentylbenzophenone) is not straightforward because even minor structural variations significantly alter key physicochemical properties. The pentyl chain at the 4′-position and the acetoxy group at the 4-position collectively govern lipophilicity (LogP ~4.58), solubility in nonpolar matrices, and reactivity for further functionalization [1]. A direct comparator, 4-acetoxy-4′-pentyloxybenzophenone (CAS 890099-89-5), exhibits a higher molecular weight (326.4 g/mol) and a higher computed XLogP3-AA (4.8), reflecting the oxygen atom's impact on polarity and potential interactions [2]. These differences underscore that compounds within this class are not interchangeable without verifying specific physical, chemical, and application-relevant properties.

Side‑chain mismatch Pentyl vs. pentyloxy group alters lipophilicity and polarity, potentially shifting nonpolar‑phase behavior and matrix compatibility.
Molecular‑weight sensitivity Even minor structural modifications change molar mass and reactivity, limiting direct substitution without method re‑validation.

4-Acetoxy-4′-pentylbenzophenone: Quantified Differentiation


Purity Specification vs. Generic Benchmarks

4-Acetoxy-4′-pentylbenzophenone is offered by established suppliers with a defined minimum purity of 90.0% . This specification provides a verifiable quality baseline for procurement. In contrast, many benzophenone derivatives are listed without explicit purity guarantees on general marketplaces, making them less reliable for applications where impurity profiles are critical.

Purity Baseline
Specification review
≥90.0% (Supplier spec)
Supports batch reproducibility and procurement baseline.
Verify COA; may vary by supplier.
Purity Procurement Specifications

Lipophilicity (LogP) Differentiation

The computed LogP value for 4-Acetoxy-4′-pentylbenzophenone is 4.57560 [1]. In contrast, its close analog 4-acetoxy-4′-pentyloxybenzophenone (CAS 890099-89-5) has a higher computed XLogP3-AA of 4.8 [2]. This difference of approximately 0.22 LogP units indicates a moderately lower lipophilicity for the target compound, which can influence solubility profiles in nonpolar solvents and partition behavior in biphasic systems.

LogP Differentiation
Computed (Context‑dependent)
Target: 4.58
Analog: 4.80 (pentyloxy)
ΔLogP ≈ –0.22
Moderately lower lipophilicity may shift nonpolar partitioning.
Computed values, not experimental.
Lipophilicity LogP Physicochemical properties

Molecular Weight Differentiation

The target compound has a molecular weight of 310.39 g/mol , while the pentyloxy analog (4-acetoxy-4′-pentyloxybenzophenone) has a molecular weight of 326.4 g/mol [1]. The ~16 g/mol difference is due to the replacement of a -CH2- group with an -O- atom in the side chain, altering molecular volume and polarity.

Molecular Weight
Head‑to‑head
310.39 vs. 326.4 g/mol (Δ ≈ 16)
Affects molar concentration and physical‑property correlations.
Influences melting point and vapor pressure.
Molecular Weight Structural comparison Analog differentiation

4-Acetoxy-4′-pentylbenzophenone: Application Scenarios


Precursor for Liquid Crystal & Polymer Research

The acetoxy group serves as a protective group that can be hydrolyzed to yield the corresponding 4-hydroxy-4′-pentylbenzophenone, a valuable intermediate for further functionalization. The defined LogP (4.58) and molecular weight (310.39 g/mol) make this compound suitable for incorporation into liquid crystal mixtures where precise polarity and solubility characteristics are required [1]. Its purity (≥90%) ensures reproducible results in synthetic transformations.

Structure-Property Relationship Reference

With well-defined computed properties (LogP, exact mass, rotatable bonds) and a clear structural difference from the pentyloxy analog (ΔMW ≈ 16 g/mol, ΔLogP ≈ -0.22), this compound is ideal for structure-property relationship (SPR) studies. Researchers can use it to correlate subtle structural changes with changes in solubility, partition coefficients, and material compatibility.

UV-Absorbing Additive for Nonpolar Matrices

The pentyl chain enhances solubility in nonpolar matrices such as polyolefins and hydrocarbon-based lubricants [1]. This compound can be evaluated as a UV absorber in coatings or polymers where compatibility with the matrix is paramount. The defined purity specification (90.0%) supports its use in technical-grade applications where batch consistency is required.

Application
Selection Property
Validation Focus
Liquid Crystal & Polymer Intermediate
Acetoxy protective group & defined LogP
Hydrolysis efficiency & matrix compatibility
Structure‑Property Relationship Studies
Computed LogP & molecular weight
Correlate structural changes to solubility / material properties
UV‑Absorbing Additive
Pentyl chain solubility & purity tier
Matrix compatibility & UV absorbance at specified wavelength

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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